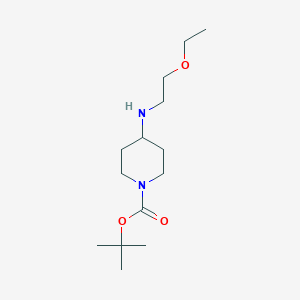

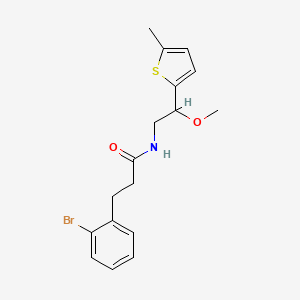

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in pharmaceutical chemistry. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various biologically active compounds. The tert-butyl group serves as a protecting group for the carboxylate, enhancing the stability of the molecule during reactions.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, oxidation, and halogenation. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for anticancer drugs, synthesized from piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, showing typical bond lengths and angles for this type of compound . The molecular structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was also determined, revealing a chair conformation of the piperazine ring and specific dihedral angles between the rings .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including intermolecular interactions such as hydrogen bonding. For instance, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate features strong N–H…O hydrogen bonds, resulting in a two-dimensional structure . Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate also exhibit intramolecular hydrogen bonding, contributing to the stability of the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and conformation of the molecule affect its reactivity and stability. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture . The density functional theory (DFT) studies provide insights into the electronic structure, molecular electrostatic potential, and vibrational analysis of these compounds, which are crucial for understanding their reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Synthesis as a Key Intermediate : The compound tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. It is utilized in the preparation of Vandetanib, a medication used for certain types of cancer treatment. The synthesis involves multiple steps such as acylation, sulfonation, and substitution, with the structures being confirmed by MS and 1HNMR techniques (Wang, Tang, Xu, & Wang, 2015).

Synthesis of Crizotinib Intermediate : Similarly, this compound is used in synthesizing intermediates for crizotinib, another anticancer drug. The synthesis process uses tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, highlighting its versatility in drug development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Structural and Biological Analysis

X-ray Diffraction and Biological Evaluation : The compound and its derivatives have been characterized and analyzed using X-ray diffraction studies. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has been evaluated, revealing detailed molecular structure and interactions. The biological activities, such as antibacterial and antifungal properties, of these compounds have also been assessed, showing moderate activity against certain microorganisms (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Study of Molecular Packing and Structure : The molecular structure and packing of derivatives of tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate have been studied extensively. X-ray studies revealed the orientation of side chains and hydrogen bonding patterns, contributing to the understanding of their crystalline structure and potential implications in drug design (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

properties

IUPAC Name |

tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-5-18-11-8-15-12-6-9-16(10-7-12)13(17)19-14(2,3)4/h12,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMADTOZUJQFJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)